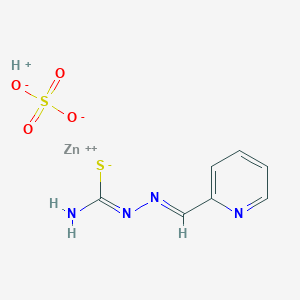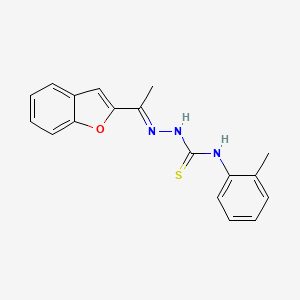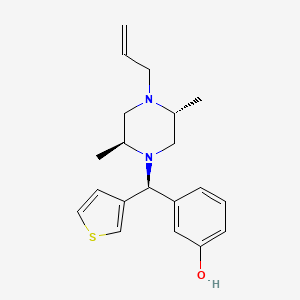![molecular formula C14H9NO6 B1243131 7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)
7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-236049: is a tricyclic broad-spectrum metallo-beta-lactamase inhibitor developed by SmithKline Beecham Pharmaceuticals. It is primarily used to combat bacterial infections by inhibiting metallo-beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of SB-236049 involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization to achieve the desired inhibitory properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production of SB-236049 likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : SB-236049 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce functionalized analogs .
Scientific Research Applications
Chemistry: : SB-236049 is used in research to study the inhibition of metallo-beta-lactamases, providing insights into developing new inhibitors to combat antibiotic resistance .
Biology: : In biological research, SB-236049 helps understand the mechanisms of bacterial resistance and the role of metallo-beta-lactamases in various bacterial strains .
Medicine: : The compound has potential therapeutic applications in treating bacterial infections resistant to conventional beta-lactam antibiotics .
Industry: : SB-236049 is used in the pharmaceutical industry to develop new antibiotic formulations and improve existing treatments .
Mechanism of Action
SB-236049 exerts its effects by binding to the active site of metallo-beta-lactamases, inhibiting their enzymatic activity. This prevents the hydrolysis of beta-lactam antibiotics, restoring their efficacy against resistant bacterial strains. The molecular targets include the zinc ions in the active site of the metallo-beta-lactamases, which are essential for their catalytic function .
Comparison with Similar Compounds
Similar Compounds: : Other metallo-beta-lactamase inhibitors include:
- SB-236080
- SB-238569
- Tricyclic broad-spectrum metallo-beta-lactamase inhibitors
Uniqueness: : SB-236049 is unique due to its specific tricyclic structure, which provides a broad spectrum of activity against various metallo-beta-lactamases. Its ability to inhibit a wide range of these enzymes makes it a valuable tool in combating antibiotic resistance .
Properties
Molecular Formula |
C14H9NO6 |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
7,8-dihydroxy-3-methyl-10-oxochromeno[3,2-c]pyridine-9-carboxylic acid |
InChI |
InChI=1S/C14H9NO6/c1-5-2-8-6(4-15-5)12(17)10-9(21-8)3-7(16)13(18)11(10)14(19)20/h2-4,16,18H,1H3,(H,19,20) |
InChI Key |
JQSDDXAUCUZICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O |
Synonyms |
SB 236049 SB236049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-5-(1-methylthiomorpholin-1-ium-4-carbonyl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243048.png)
![(2S,3S,4R,5R)-5-[6-[2-(1-cyclopentylindol-3-yl)ethylamino]purin-9-yl]-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1243050.png)





![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)

![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)




